N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(21-14-28-19-6-1-2-7-20(19)29-21)24-11-12-26-18(15-8-9-15)13-17(25-26)16-5-3-4-10-23-16/h1-7,10,13,15,21H,8-9,11-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBOCSEAUIIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized via a condensation reaction involving an aldehyde and ammonia or an amine.
Benzodioxine Formation: The benzodioxine moiety can be synthesized through the cyclization of a catechol derivative with an appropriate dihalide.
Amide Bond Formation: The final step involves the coupling of the synthesized intermediates to form the amide bond, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Pyridin-4-yl Analogue
A closely related compound, N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 1797259-86-9), shares the same molecular formula (C₂₂H₂₂N₄O₃ ) and weight (390.4 g/mol ) as the target compound. The sole structural distinction lies in the position of the pyridine nitrogen (4-pyridinyl vs. 2-pyridinyl) . This positional isomerism may influence electronic properties, solubility, or target binding. For instance:
- Pyridin-4-yl : The nitrogen at position 4 creates a different dipole moment, which could alter solubility or affinity for polar residues in binding sites.
Hypothesized Impact : The pyridine nitrogen position may affect pharmacokinetics, such as metabolic stability or transporter-mediated uptake, though experimental data are lacking.
Thiazol-Substituted Benzodioxine Derivative
Another analogue, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 1170099-78-1), differs significantly in structure. It features a thiazol ring instead of a pyrazole and a distinct substitution pattern. Its molecular formula is C₁₈H₁₈N₄O₃S (MW: 370.4 g/mol) . Key comparisons include:
- Core Heterocycle : Replacement of pyrazole with thiazol introduces sulfur, which may enhance π-stacking interactions or alter redox properties.
Hypothesized Impact : The thiazol ring’s electron-withdrawing sulfur atom could modulate electronic density, affecting binding to targets like kinases or GPCRs. The smaller molecular weight might improve membrane permeability but reduce target specificity.
Research Implications and Limitations
Synthetic Accessibility : Assessing the ease of synthesizing positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl).
Biological Profiling : Screening against relevant biological targets to quantify potency and selectivity.
ADME Studies : Evaluating pharmacokinetic parameters such as metabolic stability and bioavailability.
Biological Activity
N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Overview
The compound features a unique combination of structural elements:
- Cyclopropyl group : Enhances chemical diversity and potential biological interactions.
- Pyrazole and pyridine rings : Known for modulating various biological pathways.
- Dihydrobenzodioxine core : Contributes to the compound's stability and solubility.
Biological Activity
Research indicates that derivatives of compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation through specific receptor interactions. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation. |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in disease processes. For instance, the presence of the pyrazole and pyridine moieties may allow for selective binding to targets such as kinases or G-protein coupled receptors (GPCRs), which are pivotal in cancer and inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar pyrazole derivatives significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspases. The unique structural features of this compound may enhance its efficacy compared to simpler analogs.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that this compound could be explored for therapeutic use in inflammatory conditions.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions including cyclization and coupling reactions. These methods are crucial for achieving the desired structural complexity necessary for biological activity.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Structure–activity relationship (SAR) studies : To identify key structural features that enhance biological efficacy.
- Clinical trials : To assess safety and effectiveness in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
